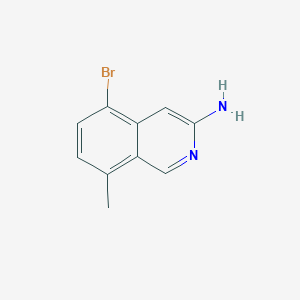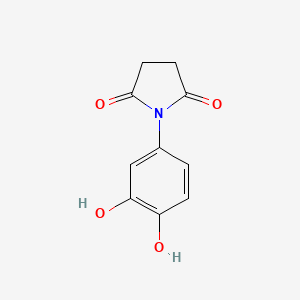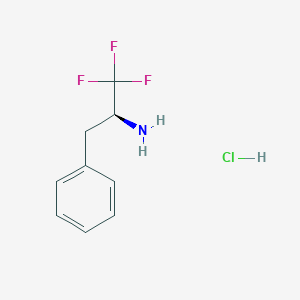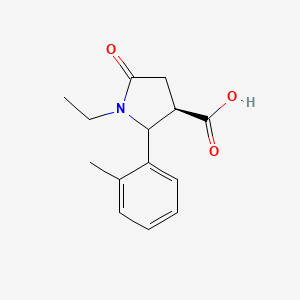
(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure. It is characterized by the presence of an ethyl group, a ketone functional group, and a carboxylic acid group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
化学反応の分析
Types of Reactions
(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and stereochemistry.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents on the ring. Examples include:
- (3R)-1-Methyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid
- (3R)-1-Ethyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid
Uniqueness
What sets (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid apart is its specific combination of functional groups and chiral center, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
(3R)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13?/m1/s1 |
InChIキー |
UKAGVVHRYCYKJP-JTDNENJMSA-N |
異性体SMILES |
CCN1C([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2C |
正規SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


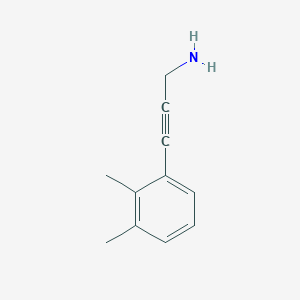
![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
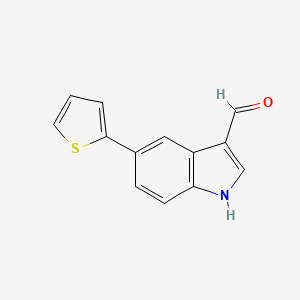
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
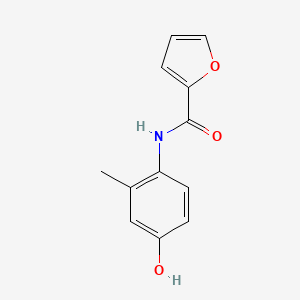
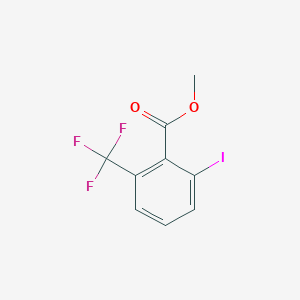

![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
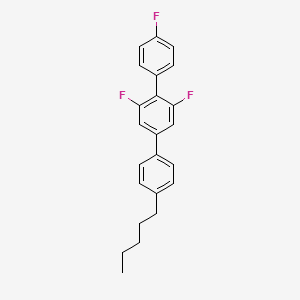

![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
